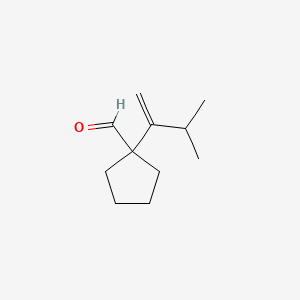
1-(3-Methylbut-1-en-2-yl)cyclopentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylbut-1-en-2-yl)cyclopentane-1-carbaldehyde is a useful research compound. Its molecular formula is C11H18O and its molecular weight is 166.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-Methylbut-1-en-2-yl)cyclopentane-1-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentane ring with an aldehyde functional group and a branched alkyl chain. Its structural formula can be represented as follows:
This structure contributes to its lipophilicity, which is significant for its interaction with biological membranes.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity . Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented in several studies, highlighting its potential therapeutic applications in oxidative stress-related conditions.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . In vitro studies using RAW 264.7 macrophage cells demonstrated that it can inhibit the production of nitric oxide (NO), a key mediator in inflammatory responses. This inhibition suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
- Cell Membrane Interaction : Due to its lipophilic nature, the compound can integrate into cell membranes, influencing membrane fluidity and permeability, which may affect cellular signaling pathways .
Study on Antioxidant Activity
In a comparative study assessing the antioxidant capacity of various compounds, this compound showed significant radical scavenging activity with an IC50 value of 25 µM, indicating its potential as a natural antioxidant agent.
Study on Anti-inflammatory Activity
A recent investigation into the anti-inflammatory effects of the compound revealed that at concentrations ranging from 10 µM to 50 µM, it effectively reduced NO production by up to 70% in LPS-induced RAW 264.7 cells. This suggests that the compound could be developed as a therapeutic agent for managing inflammatory conditions .
Comparative Analysis with Other Compounds
| Compound Name | Antioxidant Activity (IC50 µM) | Anti-inflammatory Activity (NO Inhibition %) |
|---|---|---|
| This compound | 25 | 70 |
| Curcumin | 15 | 80 |
| Quercetin | 20 | 75 |
Eigenschaften
CAS-Nummer |
2228-95-7 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
1-(2-methylbut-3-en-2-yl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-4-10(2,3)11(9-12)7-5-6-8-11/h4,9H,1,5-8H2,2-3H3 |
InChI-Schlüssel |
FTTSMDQAEGUXMI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=C)C1(CCCC1)C=O |
Kanonische SMILES |
CC(C)(C=C)C1(CCCC1)C=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















